MDMB-FUBICA metabolite 3 chemical structure and properties
MDMB-FUBICA metabolite 3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic formation of MDMB-FUBICA metabolite 3. The information is intended to support research, forensic analysis, and drug development efforts related to novel psychoactive substances.
Chemical Structure and Identification
MDMB-FUBICA metabolite 3, formally known as N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine, is a primary metabolite of the synthetic cannabinoid MDMB-FUBICA.[1] It is formed through the hydrolysis of the parent compound's methyl ester group, resulting in a carboxylic acid moiety. This biotransformation is a common metabolic pathway for synthetic cannabinoids containing an ester linkage.[2][3]
The chemical structure of MDMB-FUBICA metabolite 3 is presented below:
Chemical Formula: C₂₂H₂₃FN₂O₃[1]
Molecular Weight: 382.4 g/mol [1]
CAS Number: 2693397-46-3[1]
Physicochemical and Pharmacological Properties
The conversion of the methyl ester in MDMB-FUBICA to a carboxylic acid in its metabolite significantly alters its physicochemical and pharmacological properties.
Physicochemical Properties
A summary of the known physicochemical properties of MDMB-FUBICA metabolite 3 is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃FN₂O₃ | [1] |
| Molecular Weight | 382.4 g/mol | [1] |
| Formal Name | N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine | [1] |
| CAS Number | 2693397-46-3 | [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.10 mg/ml | [1] |
Pharmacological Properties
The physiological and toxicological properties of MDMB-FUBICA metabolite 3 have not been extensively characterized.[1] However, studies on analogous carboxylic acid metabolites of other synthetic cannabinoids provide strong evidence for significantly reduced cannabinoid receptor activity compared to the parent compounds.
For instance, the carboxylic acid metabolite of 5F-MDMB-PICA, a structurally similar synthetic cannabinoid, exhibited a dramatically lower binding affinity for the CB1 receptor (IC₅₀ = 3,336 nM) compared to its parent compound (IC₅₀ = 2.00 nM).[4] Another study on the carboxylic acid metabolites of 5F-MDMB-PICA and 4F-MDMB-BICA found them to be weak inverse agonists or antagonists at the CB1 receptor, with potencies in the micromolar range.[5][6] This suggests that the hydrolysis of the ester group to a carboxylic acid is a key deactivation step in the metabolism of these synthetic cannabinoids. While direct quantitative data for MDMB-FUBICA metabolite 3 is not yet available, a similar reduction in CB1 receptor affinity and efficacy is anticipated.
Metabolic Pathway
The formation of MDMB-FUBICA metabolite 3 is a primary step in the Phase I metabolism of the parent compound. This reaction is catalyzed by carboxylesterases present in the liver and other tissues.[2]
Experimental Protocols
The following sections outline representative experimental protocols for the in vitro metabolism and analysis of MDMB-FUBICA and its metabolites.
In Vitro Metabolism Using Human Liver Microsomes (HLM)
This protocol describes a general procedure for assessing the metabolic stability and identifying the metabolites of a synthetic cannabinoid like MDMB-FUBICA.
Materials:
-
MDMB-FUBICA
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-HRMS system
Procedure:
-
Prepare a stock solution of MDMB-FUBICA in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM, and the MDMB-FUBICA stock solution to a final substrate concentration of approximately 1-5 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60, and 180 minutes).[7]
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a clean tube for LC-HRMS analysis.
Analytical Method for Metabolite Identification using LC-MS/MS
This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of MDMB-FUBICA and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[8]
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile[8]
-
Flow Rate: 0.3 mL/min[8]
-
Injection Volume: 5 µL[8]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for metabolite identification.
-
Precursor and Product Ions: For MDMB-FUBICA metabolite 3, the precursor ion would be [M+H]⁺. Product ions would be determined by fragmentation analysis.
Conclusion
MDMB-FUBICA metabolite 3 is a key product of the Phase I metabolism of MDMB-FUBICA, formed via ester hydrolysis. The available evidence strongly indicates that this transformation leads to a significant reduction in cannabinoid receptor activity, likely representing a detoxification pathway. The analytical methods and metabolic understanding presented in this guide are crucial for the accurate identification of MDMB-FUBICA consumption in forensic and clinical settings and provide a basis for further research into the pharmacology and toxicology of this and other emerging synthetic cannabinoids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MDMB-FUBICA|Synthetic Cannabinoid|Analytical Standard [benchchem.com]
